Denifanstat Denifanstat Denifanstat is an orally bioavailable fatty acid synthase (FASN) inhibitor. Due to its antineoplastic activities, it is being investigated for various cancers.
Denifanstat is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, denifanstat binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth.
Brand Name: Vulcanchem
CAS No.: 1399177-37-7
VCID: VC0546081
InChI: InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)
SMILES: CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
Molecular Formula: C27H29N5O
Molecular Weight: 439.6 g/mol

Denifanstat

CAS No.: 1399177-37-7

Cat. No.: VC0546081

Molecular Formula: C27H29N5O

Molecular Weight: 439.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Denifanstat - 1399177-37-7

Specification

CAS No. 1399177-37-7
Molecular Formula C27H29N5O
Molecular Weight 439.6 g/mol
IUPAC Name 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
Standard InChI InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)
Standard InChI Key BBGOSBDSLYHMRA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
Canonical SMILES CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Characteristics

Denifanstat exhibits specific chemical properties that contribute to its pharmacological activity. The compound has the following key characteristics:

PropertyValue
Molecular FormulaC₂₇H₂₉N₅O
Molecular Weight439.6 g/mol
IUPAC Name4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
CAS Number1399177-37-7
XLogP3-AA5.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

The compound features a complex structure that includes a benzonitrile group, a piperidine ring, a cyclobutyl group, and a triazole moiety, contributing to its specific binding properties with its target enzyme .

Synonyms and Alternative Identifiers

Denifanstat is known by several names in the scientific literature and clinical development:

Alternative Names
TVB-2640
ASC-40
FASN-IN-2
4GF95B2LZA (UNII)

These alternative identifiers are important to recognize when reviewing scientific literature on this compound .

Mechanism of Action

Primary Target and Biological Effects

Denifanstat functions primarily as a selective inhibitor of fatty acid synthase, a multi-enzyme complex responsible for de novo lipogenesis. When administered, denifanstat binds to and blocks FASN, preventing the synthesis of palmitate, which is essential for cell growth and survival . This mechanism has several downstream effects:

  • Reduction in cell signaling pathways dependent on lipid mediators

  • Induction of apoptosis in cells dependent on de novo lipid synthesis

  • Inhibition of cell proliferation in susceptible cell types

  • Disruption of lipid-dependent metabolic processes

FASN is overexpressed in multiple pathological conditions, including certain tumors and in patients with NASH, making it a rational target for therapeutic intervention .

Metabolic and Fibrotic Pathway Effects

In the context of NASH, denifanstat's inhibition of FASN addresses several key pathological processes:

  • Reduction in hepatic fat accumulation by decreasing de novo lipogenesis

  • Improvement in metabolic parameters associated with NASH progression

  • Mitigation of inflammatory responses triggered by lipotoxicity

  • Potential reduction in fibrogenic processes that lead to liver scarring

These effects collectively contribute to the observed clinical benefits in patients with NASH, including improvements in liver histology and markers of liver function .

Clinical Development

FASCINATE-2 Phase 2b Trial

The FASCINATE-2 Phase 2b clinical trial represents a landmark study in denifanstat's development for NASH. This 52-week randomized, placebo-controlled study involved 168 patients with biopsy-confirmed NASH and stage 2 or 3 fibrosis (F2/F3) .

The trial demonstrated statistically significant results across multiple endpoints:

EndpointDenifanstat GroupPlacebo GroupP-value
NASH resolution without worsening of fibrosis with ≥2-point reduction in NAS36%13%0.002
≥2-point reduction in NAS without worsening of fibrosis52%20%0.0001
Fibrosis improvement by ≥1 stage with no worsening of NASH41%18%0.005
NASH resolution with no worsening of fibrosis38%16%0.002
MRI-PDFF decline from baseline ≥30%65%21%<0.0001

The study also reported statistically significant improvements in additional markers of liver health, including artificial intelligence (AI) digital pathology-based fibrosis assessment, FAST Score, and alanine aminotransferase (ALT) levels, with numerical improvements in low-density lipoprotein (LDL) cholesterol .

High-Grade Astrocytoma Study

Beyond NASH, denifanstat has been investigated for oncological applications. A Phase II investigation studied the combination of denifanstat (referred to as TVB-2640 in the study) with bevacizumab in patients with first relapse high-grade astrocytoma .

This prospective, single-center, open-label, unblinded study randomized patients to receive either:

  • Denifanstat (100 mg/m² oral daily) plus bevacizumab (10 mg/kg intravenously, Day 1 and Day 15)

  • Bevacizumab monotherapy for cycle 1 only (28 days) for biomarker analysis

Following the initial cycle, all patients received the combination therapy until treatment-related toxicity or disease progression occurred. The primary endpoint was progression-free survival .

Rationale for Oncology Applications

The application of denifanstat in oncology leverages the understanding that many tumor cells upregulate fatty acid synthase to facilitate lipid biosynthesis necessary for rapid growth and proliferation. By inhibiting FASN, denifanstat aims to disrupt this metabolic dependency, potentially impairing tumor growth and enhancing sensitivity to other therapeutic agents .

Glioblastoma, in particular, is known to upregulate FASN, making it a rational target for this therapeutic approach. The combination with bevacizumab, an anti-angiogenic agent, represents an attempt to simultaneously target multiple aspects of tumor biology .

Pharmacological Properties

Target Disease Populations

Based on the available clinical data, denifanstat has been primarily investigated in two distinct patient populations:

  • Patients with biopsy-confirmed NASH and stage F2/F3 fibrosis, representing a significant unmet medical need given the lack of approved pharmacological therapies for this condition .

  • Patients with recurrent high-grade astrocytoma, specifically glioblastoma, which is the most common primary brain tumor with limited effective treatment options, particularly after recurrence .

These target populations highlight the versatility of FASN inhibition as a therapeutic approach across different disease categories with distinct pathophysiologies but shared metabolic dysregulation.

Future Directions and Research Opportunities

Ongoing and Planned Studies

The positive results from the Phase 2b FASCINATE-2 trial in NASH suggest that denifanstat may advance to Phase 3 trials, which would be necessary for regulatory approval considerations. The statistically significant improvements across multiple endpoints provide a strong rationale for continued development in this indication .

For oncological applications, additional studies may be needed to further characterize the efficacy and safety profile of denifanstat, both as monotherapy and in combination with other agents. The preliminary investigation in high-grade astrocytoma represents an initial exploration of its potential in this space .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator